2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyrimidine moiety, a piperidine ring, and a dihydropyridazinone core, making it a valuable subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. One common method involves the reaction of 5-bromo-2-chloropyrimidine with piperidin-4-one under basic conditions to form the bromopyrimidinyl-piperidinone intermediate . This intermediate is then subjected to further reactions to introduce the tert-butyl and dihydropyridazinone groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced piperidinyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the dihydropyridazinone core could contribute to its overall stability and activity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-2-yl)piperidin-4-one: Shares the bromopyrimidine and piperidine components but lacks the dihydropyridazinone core.
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate: Contains a similar bromopyrimidine-piperidine structure with a tert-butyl group but differs in the functional groups attached.
Uniqueness
2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one is unique due to its combination of a bromopyrimidine moiety, a piperidine ring, and a dihydropyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5O/c1-17(2,3)14-4-5-15(24)23(21-14)13-6-8-22(9-7-13)16-19-10-12(18)11-20-16/h4-5,10-11,13H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGFNBMRFWWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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